molecular formula C30H48 B12818206 sec-Icosylnaphthalene CAS No. 94247-62-8

sec-Icosylnaphthalene

Cat. No.: B12818206
CAS No.: 94247-62-8
M. Wt: 408.7 g/mol
InChI Key: IIIXUNDSGHWXBK-UHFFFAOYSA-N
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Description

sec-Icosylnaphthalene: is a chemical compound with the molecular formula C30H48 It is a derivative of naphthalene, where an icosyl group is attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sec-Icosylnaphthalene typically involves the alkylation of naphthalene with an icosyl halide. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dimethylformamide or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: sec-Icosylnaphthalene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced naphthalene derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where the icosyl group can be replaced by other functional groups. Common reagents for these reactions include halogens and sulfonic acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized naphthalene derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

Chemistry: sec-Icosylnaphthalene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological membranes and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug delivery agent due to its lipophilic nature.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the formulation of lubricants and surfactants.

Mechanism of Action

The mechanism of action of sec-Icosylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s lipophilic nature allows it to integrate into biological membranes, affecting membrane fluidity and function. It can also interact with specific proteins, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

  • 1-Icosylnaphthalene
  • Naphthalene, 1-eicosyl-
  • 1-Eicosylnaphthalene

Comparison: sec-Icosylnaphthalene is unique due to the position of the icosyl group on the naphthalene ring. This structural difference can influence its chemical reactivity and interactions with other molecules. Compared to similar compounds, this compound may exhibit distinct physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

94247-62-8

Molecular Formula

C30H48

Molecular Weight

408.7 g/mol

IUPAC Name

1-icosan-2-ylnaphthalene

InChI

InChI=1S/C30H48/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27(2)29-26-21-24-28-23-19-20-25-30(28)29/h19-21,23-27H,3-18,22H2,1-2H3

InChI Key

IIIXUNDSGHWXBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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